(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide
Beschreibung
“(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide” is a synthetic compound featuring a propenamide backbone with a cyano group at the α,β-unsaturated position. Its structure includes a 3-chlorophenyl-substituted piperazine moiety linked to the enamide via a methylene bridge. This compound shares structural motifs with pharmacologically active agents targeting receptors or enzymes modulated by piperazine derivatives, such as serotonin or dopamine receptors .
Key structural attributes:
- Core: α,β-unsaturated cyanopropenamide (E-configuration).
- Substituents:
- N-butyl group on the amide nitrogen.
- 4-(3-chlorophenyl)piperazine at the β-position.
Synthetic routes for analogous compounds often involve nucleophilic substitution or coupling reactions, as seen in and , where piperazine derivatives are introduced via acetyl or propionyl linkers .
Eigenschaften
IUPAC Name |
(E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O/c1-2-3-7-21-18(24)15(13-20)14-22-8-10-23(11-9-22)17-6-4-5-16(19)12-17/h4-6,12,14H,2-3,7-11H2,1H3,(H,21,24)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCAHNNDKRFQBH-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CN1CCN(CC1)C2=CC(=CC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/N1CCN(CC1)C2=CC(=CC=C2)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the cyanopropenamide moiety via a condensation reaction with an appropriate nitrile compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where the 3-chlorophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Research has indicated that compounds similar to (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide may exhibit antidepressant properties. Studies utilizing rodent models have shown that piperazine derivatives can modulate serotonin and dopamine pathways, which are crucial in mood regulation.
Antipsychotic Potential
The structural similarity to known antipsychotics suggests that this compound may also possess antipsychotic effects. In vitro studies have demonstrated that piperazine derivatives can interact with dopamine receptors, potentially reducing psychotic symptoms.
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound could inhibit specific enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This inhibition could lead to reduced inflammation and pain relief, making it a candidate for further research in anti-inflammatory therapies.
Case Study 1: Behavioral Studies in Rodents
A study examined the effects of (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide on anxiety-like behavior in rodents. Results indicated a significant reduction in anxiety-related behaviors compared to control groups, suggesting potential anxiolytic properties.
Case Study 2: In Vitro Binding Affinity
Research conducted on the binding affinity of this compound to various neurotransmitter receptors revealed promising interactions with serotonin and dopamine receptors. These findings support the hypothesis that it may serve as a scaffold for developing new antidepressants or antipsychotics.
Wirkmechanismus
The mechanism of action of (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Biological Activity: NF1442’s high Ca²⁺-ATPase inhibition (IC₅₀ = 1.3 µM) suggests that 3-chlorophenylpiperazine derivatives with rigid cores (e.g., quinoline) exhibit enhanced target affinity .
- Synthetic Yield : Piperazine-containing compounds like ND-7 (38% yield) and ND-8 (58% yield) show that substituent bulkiness impacts reaction efficiency .
Cyanopropenamide Analogues
Key Observations :
- Stereochemistry : The E-configuration in the target compound may enhance stability compared to Z-isomers (e.g., 5911-07-9) due to reduced steric hindrance .
Pharmacological Profile Comparisons
While direct activity data for the target compound are absent in the evidence, structurally related compounds provide insights:
- Ca²⁺-ATPase Inhibition: NF1442 (IC₅₀ = 1.3 µM) and NF1058 (IC₅₀ = 8.0 µM) demonstrate that 3-chlorophenylpiperazine derivatives with extended aromatic systems (e.g., quinoline) exhibit superior enzyme inhibition compared to simpler linkers .
- Antibacterial Activity : ND-7 and ND-8 () show moderate activity against Gram-positive bacteria, suggesting the 3-chlorophenylpiperazine motif may contribute to antimicrobial properties .
Biologische Aktivität
(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide is a compound that belongs to a class of piperazine derivatives, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₈ClN₃O
- Molecular Weight : 281.76 g/mol
This structure features a piperazine ring, which is known for its role in various biological activities, including antipsychotic effects and interactions with neurotransmitter systems.
1. Antimicrobial Activity
Research has shown that compounds containing piperazine moieties exhibit significant antimicrobial properties. For instance, studies on similar piperazine derivatives have demonstrated varying degrees of activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 1.13 to 6.28 µM against urease, indicating promising antibacterial potential .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 ± 0.003 |
| 7m | Bacillus subtilis | 0.63 ± 0.001 |
| 7n | Other strains | 1.13 ± 0.003 |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and urease, both of which are crucial targets in treating neurodegenerative diseases and gastrointestinal disorders, respectively. The piperazine derivatives have shown strong inhibitory effects with IC50 values significantly lower than those of standard drugs used in therapy .
3. Cytotoxicity and Antitumor Activity
Studies have indicated that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values ranging from 34 to >100 µM in tumor models, suggesting a potential role in cancer therapy . The mechanisms underlying this activity may involve interference with cellular proliferation pathways.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MDA-MB 231 | 7d | 34.31 |
| U-87 MG | 7c | 38.29 |
The biological activities of (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide can be attributed to its ability to interact with various receptors and enzymes:
- Dopamine Receptor Modulation : Similar compounds have been noted for their high affinity towards dopamine D4 receptors, which implicates their potential use in treating psychiatric disorders .
- Inhibition of Enzymatic Activity : The inhibition of AChE suggests that this compound may enhance cholinergic transmission, beneficial in conditions like Alzheimer's disease.
Case Studies
Several studies have explored the pharmacological profiles of piperazine derivatives:
- Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against multiple bacterial strains, revealing that modifications to the piperazine structure significantly influenced antimicrobial potency.
- Cytotoxicity Assessment : In vitro studies demonstrated that certain structural modifications enhanced the antitumor activity of piperazine derivatives, leading to lower IC50 values when compared to standard treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
